molecular formula C16H15N3O2 B14943971 N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B14943971
M. Wt: 281.31 g/mol
InChI Key: DQKKNGAQHOPZDV-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be synthesized by the reaction of furan-2-carboxylic acid with an amine in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-4-yl)benzamide: A similar compound with a pyrazole ring and a benzamide moiety.

    N-(3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide: A compound with a similar structure but lacking the benzyl group.

    N-(1-benzyl-1H-pyrazol-5-yl)furan-2-carboxamide: A compound with a similar structure but lacking the methyl group.

Uniqueness

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is unique due to the presence of both the benzyl and methyl groups, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(2-benzyl-5-methylpyrazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-12-10-15(17-16(20)14-8-5-9-21-14)19(18-12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,20)

InChI Key

DQKKNGAQHOPZDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)CC3=CC=CC=C3

Origin of Product

United States

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